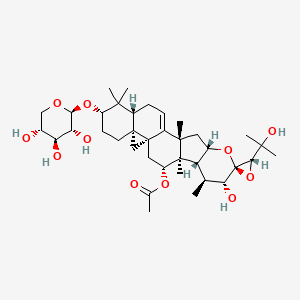
Actaeaepoxide-3-o-beta-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of a class of triterpenoid saponins, which are known for their diverse biological activities.
Vorbereitungsmethoden
Actaeaepoxide-3-o-beta-D-xylopyranoside is typically isolated from the minor triterpene fraction of the rhizome extract of Actaea racemosa . The extraction process involves several steps:
Extraction: The rhizomes are dried and powdered before being subjected to solvent extraction using methanol or ethanol.
Fractionation: The crude extract is then fractionated using chromatographic techniques such as column chromatography.
Isolation: The specific compound is isolated from the fraction using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Actaeaepoxide-3-o-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide group, leading to different structural analogs.
Substitution: The glycosidic bond can be hydrolyzed under acidic conditions to yield the aglycone and sugar moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Actaeaepoxide-3-o-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Researchers study its effects on various biological systems, including its potential anti-inflammatory and anticancer properties.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating conditions like inflammation and cancer.
Industry: Its applications in industry are limited, but it is used in the development of natural product-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of Actaeaepoxide-3-o-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Modulation of signaling pathways: It may influence pathways involved in inflammation and cell proliferation.
Interaction with enzymes: It can inhibit or activate certain enzymes, leading to changes in cellular processes.
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering downstream effects.
Vergleich Mit ähnlichen Verbindungen
Actaeaepoxide-3-o-beta-D-xylopyranoside can be compared with other cycloartane glycosides such as cimigenol 3-O-beta-D-xylopyranoside . While both compounds share a similar core structure, this compound is unique due to its specific epoxide group, which may confer different biological activities and chemical reactivity.
Similar compounds include:
- Cimigenol 3-O-beta-D-xylopyranoside
- Cycloartenol glycosides
- Other triterpenoid saponins
These compounds are often studied for their diverse biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
356522-35-5 |
|---|---|
Molekularformel |
C37H56O11 |
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
[(1S,3R,3'S,4R,5R,6S,7R,8R,10S,12S,16R,18S,21R)-7-hydroxy-3'-(2-hydroxypropan-2-yl)-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene-8,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(28(17)42)30(48-37)32(5,6)43)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30-,33-,34+,35+,36-,37+/m0/s1 |
InChI-Schlüssel |
CNSJLMJKDVWQGM-VYBDBSRDSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@@]8([C@@H]1O)[C@@H](O8)C(C)(C)O |
Kanonische SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1O)C(O8)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


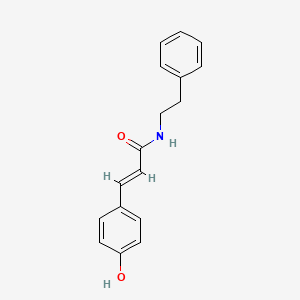
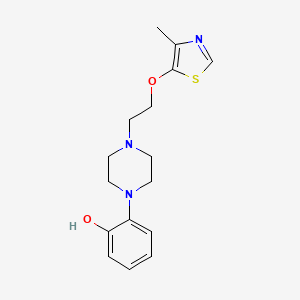
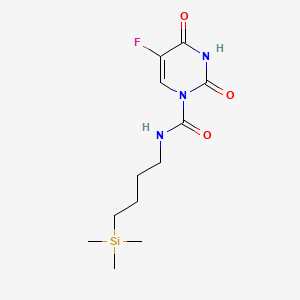

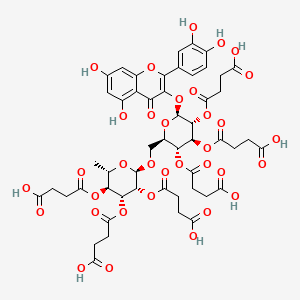




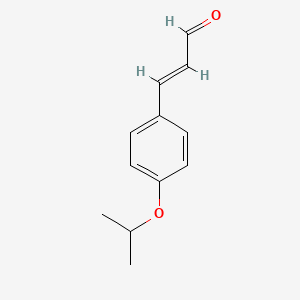
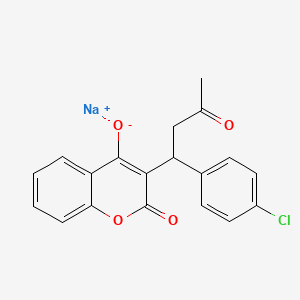

![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)

